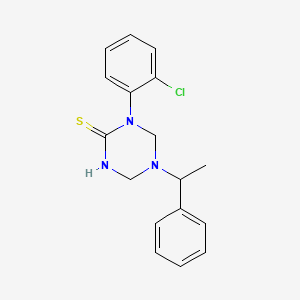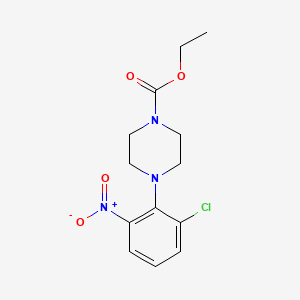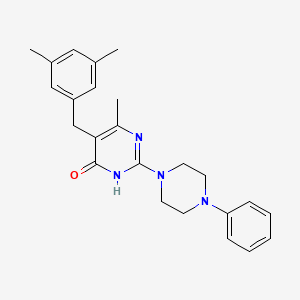
1-(2-Chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound featuring a triazinane ring substituted with a 2-chlorophenyl group and a 1-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione typically involves the following steps:
Formation of the Triazinane Ring: The triazinane ring can be synthesized through a cyclization reaction involving appropriate amines and thiourea under acidic or basic conditions.
Substitution Reactions: The introduction of the 2-chlorophenyl and 1-phenylethyl groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of 2-chlorobenzyl chloride with a triazinane intermediate can introduce the 2-chlorophenyl group.
Final Cyclization: The final cyclization step involves the reaction of the substituted triazinane with thiourea to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-(2-Chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or function.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(1-phenylethyl)urea: Similar in structure but with a urea group instead of a triazinane ring.
1-(2-Chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazine: Lacks the thione group, which may affect its reactivity and applications.
Uniqueness
1-(2-Chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione is unique due to its combination of a triazinane ring and a thione group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H18ClN3S |
|---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C17H18ClN3S/c1-13(14-7-3-2-4-8-14)20-11-19-17(22)21(12-20)16-10-6-5-9-15(16)18/h2-10,13H,11-12H2,1H3,(H,19,22) |
InChI Key |
POYHUBOZTGTCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CNC(=S)N(C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyanophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11488273.png)
![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-fluorophenyl)acetamide]](/img/structure/B11488274.png)
![ethyl 5-{[4-(4-bromo-1H-pyrazol-1-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11488276.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}pentanamide](/img/structure/B11488280.png)

![2-methoxyethyl 1-[2-(4-fluorophenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11488286.png)

![Methyl 5-cyano-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11488310.png)

![N-(2-cyano-4,5-diethoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide](/img/structure/B11488333.png)
![ethyl 4-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B11488338.png)
![Methyl 4-{4-oxo-3-[2-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroquinazolin-2-yl}benzoate](/img/structure/B11488343.png)
![3-[(4-fluorophenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B11488347.png)
![Ethyl 5-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B11488348.png)
